(2-methoxyquinolin-8-yl) trifluoromethanesulfonate
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Overview
Description
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It consists of a quinoline ring substituted with a methoxy group at the 2-position and a trifluoromethanesulfonate group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate typically involves the reaction of 2-methoxyquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include considerations for solvent recovery, purification processes, and waste management to make the process economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with amine groups, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-hydroxy-2-quinolones: Used in drug research and development for their unique biological activities.
Uniqueness
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is unique due to the presence of both a methoxy group and a trifluoromethanesulfonate group, which confer distinct reactivity and binding properties. This makes it a valuable compound for developing new synthetic routes and exploring novel biological activities .
Properties
Molecular Formula |
C11H8F3NO4S |
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Molecular Weight |
307.25 g/mol |
IUPAC Name |
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO4S/c1-18-9-6-5-7-3-2-4-8(10(7)15-9)19-20(16,17)11(12,13)14/h2-6H,1H3 |
InChI Key |
YWXFACIBXRJBEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
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